molecular formula C12H9BrN4 B1520472 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 583039-87-6

5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No. B1520472
M. Wt: 289.13 g/mol
InChI Key: YWOUZBFDRABSLP-UHFFFAOYSA-N
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Description

5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a nitrogen-containing heterocycle . It is part of the pyrazolopyridine family, which has been evaluated for activity and access to pharmaceutical products . These compounds have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves a new strategy to obtain pyrazolo[3,4-b]pyridine from the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) . This strategy involves a sequential opening/closing cascade reaction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine include a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

Scientific Research Applications

Synthesis and Anticancer Activity

A series of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, synthesized from 6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, demonstrated promising bioactivity against various cancer cell lines, including lung, breast, prostate, and cervical cancer, at micromolar concentration, highlighting its potential as a scaffold for anticancer agents (Chavva et al., 2013).

Antimicrobial Coatings and Inks

A study on the antimicrobial activity of heterocyclic compounds, when incorporated into polyurethane varnish and printing ink paste, revealed very good antimicrobial effects against several microbial strains. This indicates the potential of such compounds for use in surface coatings and inks to provide antimicrobial properties (El‐Wahab et al., 2015).

Heterocyclic Synthesis for Antimicrobial Activity

Research on the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives from pyridine-2(1H)-thione showed in vitro antimicrobial activities. This suggests their usefulness in developing new antimicrobial agents (Gad-Elkareem et al., 2011).

New Furo[3,2-e]pyrazolo[3,4-b]pyrazines Synthesis

A study on the efficient synthesis of novel 6-functionalized-5-amino-3-methyl-1-phenyl-1H-furo[3,2-e]pyrazolo[3,4-b]pyrazines, starting from 3-methyl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile, highlights the potential for these compounds in pharmacological studies, owing to their novel chemical structures (Kamal El‐Dean et al., 2018).

Microwave-Assisted Synthesis of Pyrazolopyridines

The microwave-assisted synthesis of pyrazolo[3,4-b]pyridine derivatives in water, catalyzed by InCl3, and further condensation with aldehydes to obtain new chalcone derivatives containing the pyrazolopyridinic moiety, demonstrates an efficient, environmentally friendly approach to synthesizing these heterocyclic compounds (Polo et al., 2017).

properties

IUPAC Name

5-bromo-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4/c13-9-6-8-11(14)16-17-12(8)15-10(9)7-4-2-1-3-5-7/h1-6H,(H3,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOUZBFDRABSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NNC(=C3C=C2Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677760
Record name 5-Bromo-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine

CAS RN

583039-87-6
Record name 5-Bromo-6-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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